1H-Pyrazolo[4,3-b]pyridin-3(2H)-one
Overview
Description
“1H-Pyrazolo[4,3-b]pyridin-3(2H)-one” is a chemical compound that has been identified as a PPARα-selective activator . It has a unique structure that allows it to form a canonical hydrogen-bond network involving helix 12 in the Ligand Binding Domain (LBD), which is thought to be essential for PPARα activation . This compound has been recognized for its potential in treating dyslipidemia .
Synthesis Analysis
The synthesis of “this compound” derivatives has been reported in several studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . The synthetic strategies and approaches to these derivatives have been comprehensively reported from 2017 to 2021 .
Molecular Structure Analysis
The molecular structure of “this compound” is unique and allows it to form a canonical hydrogen-bond network involving helix 12 in the LBD, which is thought to be essential for PPARα activation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” derivatives have been reported in several studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .
Scientific Research Applications
Synthesis and Biomedical Applications
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one is part of the heterocyclic compounds known as pyrazolo[3,4-b]pyridines, which exhibit diverse biomedical applications. These compounds, including over 300,000 1H-pyrazolo[3,4-b]pyridines, have been explored in more than 5,500 references, including patents. Their biomedical relevance lies in the versatility of substituents present at key positions and the methods used for their synthesis, leading to potential therapeutic applications in various medical fields (Donaire-Arias et al., 2022).
Kinase-Focused Drug Discovery
The compound's structure, specifically the arrangement of hydrogen bond donors and acceptors, makes it suitable for ATP competitive binding to kinase enzymes. This characteristic has led to its use in drug discovery, particularly in the development of kinase-focussed libraries for targeting cancer drug targets (Smyth et al., 2010).
Cyclin-Dependent Kinases Inhibition
1H-Pyrazolo[4,3-b]pyridine has shown effectiveness as an inhibitor of cyclin-dependent kinases (CDK1/CDK2) in vitro. Its cytotoxic properties in cells, including the ability to block cell cycle progression and induce apoptosis, highlight its potential in cancer therapy (Misra et al., 2003).
Antimitotic Activity in Cancer Research
Compounds based on 2H-pyrazolo[4,3-c]pyridines have been synthesized and evaluated for cytotoxicity against cancer cell lines. Their ability to induce cell cycle arrest and apoptosis through mechanisms like caspase activation and PARP-1 fragmentation suggests their significance in cancer research (Milišiūnaitė et al., 2018).
Antileishmanial Activity
1H-Pyrazolo[3,4-b]pyridine phosphoramidates have been synthesized and shown to have significant antileishmanial activity against Leishmania amazonensis promastigotes. This research suggests their potential as therapeutic agents in the treatment of leishmaniasis (Medeiros et al., 2017).
Optical and Electronic Properties
Studies on pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups have revealed their potential in the field of electronics. Their thermal stability and optical properties, along with their behavior in device fabrication like rectification, suggest their applicability in optoelectronics (El-Menyawy et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . The compound has shown potent activities against FGFR1, 2, and 3 .
Mode of Action
This compound interacts with FGFRs, inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby disrupting the activation of downstream signaling pathways .
Biochemical Pathways
The compound’s action affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various biological processes, including organ development, cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially affecting these processes.
Pharmacokinetics
The compound’s low molecular weight is noted, which could be beneficial for its bioavailability .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Future Directions
Biochemical Analysis
Biochemical Properties
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammation . The interaction between this compound and PPARα involves the formation of a hydrogen-bond network, which is essential for the activation of the receptor . Additionally, this compound has been found to inhibit certain kinases, thereby modulating signaling pathways that are critical for cell proliferation and survival .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to inhibit the proliferation of cancer cells, such as breast cancer 4T1 cells, by inducing apoptosis and inhibiting cell migration and invasion . Furthermore, this compound influences cell signaling pathways, including those involved in gene expression and cellular metabolism. For example, its interaction with PPARα can lead to changes in the expression of genes involved in lipid and glucose metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as PPARα, through hydrogen bonding and other non-covalent interactions . This binding induces conformational changes in the receptor, leading to its activation and subsequent modulation of gene expression. Additionally, this compound can inhibit kinase activity by binding to the active site of the enzyme, thereby preventing substrate phosphorylation and downstream signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold dose for these effects is an important consideration for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to lipid and glucose metabolism . The interaction with PPARα plays a significant role in these metabolic effects, as it regulates the expression of genes involved in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
1,2-dihydropyrazolo[4,3-b]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(8-9-6)2-1-3-7-5/h1-3H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVTWEMNKKHPEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NN2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480723 | |
Record name | 1,2-Dihydro-3H-pyrazolo[4,3-b]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51617-92-6 | |
Record name | 1,2-Dihydro-3H-pyrazolo[4,3-b]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is significant about the synthesis method described in the research paper?
A1: The paper outlines a novel and efficient method to synthesize 6-substituted-7,7a-dihydro-1,7a-dimethyl-7-imino-2-phenyl-1H-pyrazolo[4,3-b]pyridin-3(2H)-ones []. This method involves reacting 4-amino-2,3-dimethyl-1-phenylpyrazolin-5-one with ketene dithioacetals and either ethoxy-methylenemalononitrile or ethyl ethoxymethylene-cyanoacetate. This reaction is followed by an intramolecular cyclization of the resulting product, leading to the formation of the target compound. This innovative approach provides a new pathway for the creation of these specific pyrazolo[4,3-b]pyridine derivatives.
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